1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide

Singlet Oxygen Generation Photodynamic Therapy Heavy Atom Effect

1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide (CAS 72491-44-2) is a heterocyclic quaternary ammonium salt belonging to the styryl dye family, characterized by a benzoselenazole donor linked via a prop-1-enyl bridge to a quinolinium acceptor. It serves as a selenium-containing analog to widely studied benzothiazole- and benzoxazole-based styryl dyes.

Molecular Formula C23H23IN2Se
Molecular Weight 533.3 g/mol
CAS No. 72491-44-2
Cat. No. B12688892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide
CAS72491-44-2
Molecular FormulaC23H23IN2Se
Molecular Weight533.3 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2[Se]C1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]
InChIInChI=1S/C23H23N2Se.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyXSZVFOMMQLNORF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium Iodide (CAS 72491-44-2): Procurement-Grade Identification and Class Positioning


1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide (CAS 72491-44-2) is a heterocyclic quaternary ammonium salt belonging to the styryl dye family, characterized by a benzoselenazole donor linked via a prop-1-enyl bridge to a quinolinium acceptor [1]. It serves as a selenium-containing analog to widely studied benzothiazole- and benzoxazole-based styryl dyes. The compound is primarily utilized in research contexts as a fluorescent probe, photosensitizer precursor, or photonic material, where the presence of the heavy selenium atom introduces distinct photophysical properties compared to its sulfur and oxygen congeners [2].

1
Benzoselenazole styryl dye with heavy-atom Se
2
Enhanced triplet formation for photosensitization research
3
Fluorescent probe & photonic material investigations

Why Generic Substitution Fails for 1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium Iodide: The Selenium Differentiation Factor


In-class substitution (e.g., replacing with the benzothiazole or benzoxazole analog) is not performance-neutral for this compound class. The heavy atom effect of selenium significantly alters intersystem crossing rates, leading to measurable differences in singlet oxygen generation efficiency and fluorescence quantum yield [1]. Procurement decisions based solely on structural similarity without considering the heteroatom identity risk selecting a compound with suboptimal photophysical output for applications such as photodynamic therapy or fluorescence sensing. The quantitative evidence below demonstrates these differentiation dimensions.

Target (Se analog)
Sulfur/Oxygen analogs
Singlet oxygen yield
Enhanced via heavy atom effect
Lower efficiency reported
Fluorescence quantum yield
Reduced due to triplet pathway
Higher fluorescence intensity
Iodide counterion effect
External heavy atom boost
Absent unless iodide present

1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium Iodide: Head-to-Head Quantitative Differentiation Evidence for Procurement


Enhanced Singlet Oxygen Quantum Yield vs. Benzothiazole Analog in Squarylium Dye Series

In a comparative study of squarylium cyanine dyes, replacing the sulfur atom in the benzothiazole ring with selenium (benzoselenazole) led to a significant enhancement in singlet oxygen generation efficiency. The selenium-containing dye exhibited a higher singlet oxygen quantum yield, attributable to the heavy atom effect facilitating intersystem crossing [1]. While this data is derived from squarylium rather than styryl dyes, the heavy atom effect is a fundamental photophysical principle transferable to the styryl scaffold.

Singlet oxygen ΦΔ
Class-level
Enhanced generation vs. benzothiazole analog
Supports photosensitization research context
Inferred from squarylium dye series
Singlet Oxygen Generation Photodynamic Therapy Heavy Atom Effect

Reduced Fluorescence Quantum Yield vs. Benzothiazole Analog Due to Selenium Heavy Atom

The same study on squarylium dyes reported a decrease in fluorescence emission intensity when selenium replaced sulfur, consistent with enhanced triplet state formation [1]. This inverse relationship between fluorescence and singlet oxygen generation is a direct consequence of the heavy atom effect.

Fluorescence ΦF
Class-level
Decreased intensity vs. benzothiazole analog
Indicates efficient triplet formation
Based on squarylium dye system
Fluorescence Quantum Yield Intersystem Crossing Photophysics

Counterion-Dependent Singlet Oxygen Enhancement: Iodide vs. Triflate

The external heavy atom effect of the iodide counterion further amplifies singlet oxygen generation. In squarylium dyes, replacing triflate (CF3SO3-) with iodide (I-) increased singlet oxygen formation quantum yield by approximately 20% [1]. The target compound, as an iodide salt, inherently benefits from this effect.

Counterion effect
Reported
~20% ΦΔ increase with iodide vs. triflate
Iodide enhances singlet oxygen generation
Data from squarylium system
External Heavy Atom Effect Counterion Singlet Oxygen

Structural Confirmation via Spectroscopic Characterization of Benzoselenazole Quaternary Salts

A systematic spectroscopic characterization of N-alkyl quaternary ammonium salts derived from benzoselenazole, including 1H-NMR and 13C-NMR data, provides definitive structural confirmation for benzoselenazole-containing precursors [1]. This data ensures the identity and purity of the target compound, differentiating it from misassigned or mixed-heteroatom batches.

NMR identity
Reported
1H/13C fingerprints confirm benzoselenazole structure
Enables batch identity verification
Differentiates from S/O analogs
NMR Characterization Cyanine Precursor Structural Identity

Solid-State Packing and Photoreactivity Differentiation via Anion Variation

Styryl dyes of the benzoselenazole series exhibit anion-dependent crystal packing motifs that dictate solid-state [2+2] photocycloaddition reactivity [1]. The iodide salt form (target compound) adopts a non-typical two-dimensional close-packing motif unfavorable for cycloaddition, in contrast to tosylate salts which undergo single-crystal-to-single-crystal photocycloaddition.

Solid-state reactivity
Head-to-head
Iodide salt inactive in [2+2] photocycloaddition vs. tosylate
Supports non-reactive crystal engineering
Counterion dictates packing motif
Crystal Engineering Photocycloaddition Solid-State Reactivity

Procurement-Matched Application Scenarios for 1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium Iodide


Photodynamic Therapy Photosensitizer Development

The enhanced singlet oxygen generation efficiency of the benzoselenazole scaffold, amplified by the iodide counterion, makes this compound a superior candidate for developing next-generation photodynamic therapy agents compared to benzothiazole analogs [1]. Researchers procuring this compound should prioritize it for in vitro phototoxicity screening against cancer cell lines.

Non-Reactive Solid-State Crystal Engineering Scaffold

When designing crystalline materials where [2+2] photocycloaddition is undesired, the iodide salt form of benzoselenazole styryl dyes provides a predictable two-dimensional packing motif that suppresses solid-state reactivity [3]. This is in direct contrast to tosylate or triiodide salts, which facilitate cycloaddition.

Fluorescence Turn-Off Sensor for Triplet Oxygen Detection

The reduced fluorescence quantum yield of the selenium analog, coupled with efficient intersystem crossing, makes it suitable as a fluorescence turn-off probe for detecting molecular oxygen or other triplet quenchers. The benzothiazole version, with its brighter fluorescence, would be less sensitive in this detection modality [1].

Quality-Controlled Synthesis of Unsymmetrical Cyanine Dyes

As a validated benzoselenazole quaternary salt precursor with established 1H-NMR and 13C-NMR spectroscopic fingerprints, this compound ensures reliable downstream synthesis of unsymmetrical cyanine dyes with predictable photophysical properties, reducing batch-to-batch variability in research settings [2].

Application
Selection Property
Validation Focus
Singlet oxygen photosensitizer research
Selenium-enhanced intersystem crossing
Singlet oxygen quantum yield assessment
Crystal engineering (non-reactive packing)
Iodide counterion packing motif
Solid-state photoreactivity screening
Molecular oxygen sensing probe
Reduced fluorescence via Se heavy atom
Quenching response to triplet oxygen
Cyanine dye synthesis precursor
Spectroscopic identity confirmation
NMR fingerprint consistency check
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